molecular formula C6H9KO7 B1612938 5-Keto-D-gluconic acid potassium salt CAS No. 91446-96-7

5-Keto-D-gluconic acid potassium salt

Cat. No.: B1612938
CAS No.: 91446-96-7
M. Wt: 232.23 g/mol
InChI Key: GSFHMOMWXNDPMM-YMDUGQBDSA-M
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Description

5-Keto-D-gluconic acid potassium salt is a versatile biomedical substance that plays a fundamental role in rectifying specific metabolic disorders and addressing mineral deficiencies . It is used in various applications, including pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves the oxidation of glucose. A Gluconobacter oxydans mutant has been reported to convert glucose almost quantitatively to 5-keto-D-gluconic acid .


Molecular Structure Analysis

The molecular formula of this compound is C6H9KO7 . The molecular weight is 232.23 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily oxidation reactions. Gluconobacter oxydans DSM 2343 has been reported to form 16 mM 5-KGA, which is about twice as much as G. oxydans DSM 3503 and DSM 3504 .


Physical and Chemical Properties Analysis

This compound is a white powder . It is soluble in water at approximately 50 mg/mL . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Ion Chromatography and Pulsed Amperometric Detection : A study by Zhu et al. (2013) developed an ion chromatographic method for the simultaneous determination of compounds including 5-keto D-gluconic acid (5-KDG). This method has been successfully applied to the analysis of these compounds in fermentation broth, demonstrating its utility in biochemical analysis and industrial applications (Zuoyi Zhu, Lingling Xi, Q. Subhani, Zhongping Huang, Yan Zhu, 2013).

  • Role in Bacterial Metabolism : The enzyme 5-keto-D-gluconate reductase, found in Gluconobacter suboxydans, catalyzes the reduction of 5-keto-D-gluconate to D-gluconate. This process is specific to acetic acid bacteria and is significant in understanding bacterial metabolic pathways (M. Ameyama, O. Adachi, 1982).

  • High-Performance Liquid Chromatography : Blake et al. (1984) described the use of high-performance liquid chromatography for the quantitative analysis of acids including 5-keto-d-gluconic acid in biological fluids. This technique is essential for precise measurement and analysis in biochemical research (J. Blake, M. L. Clarke, G. N. Richards, 1984).

  • Genetic Modification for Increased Production : Research by Merfort et al. (2006) on Gluconobacter oxydans demonstrated that genetic modifications can significantly increase the accumulation of 5-KGA, a precursor of L-(+)-tartaric acid, an industrially important compound. This highlights its potential in biotechnological applications (M. Merfort, U. Herrmann, S. Ha, Mustafa Elfari, S. Bringer-Meyer, H. Görisch, H. Sahm, 2006).

  • Synthesis from L-Ascorbic Acid in Grapes : Saito and Kasai (1984) discovered that 5-Keto-D-gluconic acid is a metabolic product of L-ascorbic acid in grapes. This finding is crucial for understanding the biochemical pathways in plants and their industrial applications, such as in the production of L-(+)-tartaric acid (K. Saito, Z. Kasai, 1984).

Mechanism of Action

Target of Action

5-Keto-D-gluconic acid potassium salt is primarily targeted towards enzymes involved in carbohydrate metabolism . It is used as a substrate by enzymes such as 5KGA reductase , which plays a crucial role in the oxidation of NADPH .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The enzymes catalyze the conversion of this compound into other metabolites, thereby altering the concentration of these metabolites within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gluconate pathway . This pathway is involved in the metabolism of glucose and its conversion into gluconic acid. The compound, being a derivative of gluconic acid, fits into this pathway and influences the concentrations of the pathway’s intermediates .

Pharmacokinetics

It is known to be soluble in water , which suggests that it could be readily absorbed and distributed within the body. Its metabolic fate would likely depend on the specific enzymes present in the tissues where it is distributed.

Result of Action

The action of this compound results in changes in the concentrations of various metabolites within the gluconate pathway . These changes can have downstream effects on other biochemical processes within the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it would be more active in aqueous environments . Additionally, it is known to be incompatible with heat and oxidizing agents , which suggests that its stability and efficacy could be reduced under certain environmental conditions.

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 5-Keto-D-gluconic acid potassium salt research could involve its use in the prevention of shrinkage in dyed wool fabric . Additionally, the production of D-gluconic acid, which results in a decrease in pH, a decrease in oxygen availability, or the production of hydrogen peroxide, could also be a focus of future research .

Biochemical Analysis

Biochemical Properties

5-Keto-D-gluconic acid potassium salt plays a significant role in biochemical reactions. It interacts with enzymes such as gluconate-5-dehydrogenase, which catalyzes the oxidation of gluconate to 5-Keto-D-gluconic acid. This compound also interacts with other biomolecules, including proteins and cofactors, facilitating various metabolic processes. The nature of these interactions is primarily based on the compound’s ability to act as a substrate or inhibitor in enzymatic reactions .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. The compound’s impact on gene expression can result in the upregulation or downregulation of genes associated with metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects may occur at very high doses, including disruptions in cellular metabolism and potential toxicity to specific tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidation of gluconate to 5-Keto-D-gluconic acid. This process is catalyzed by gluconate-5-dehydrogenase and other related enzymes. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of the compound are essential for its activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on metabolic processes. The localization of the compound is crucial for its activity and function in cellular metabolism .

Properties

IUPAC Name

potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFHMOMWXNDPMM-YMDUGQBDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635732
Record name Potassium D-xylo-hex-5-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91446-96-7
Record name Potassium D-xylo-hex-5-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Keto-D-gluconic acid potassium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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